![molecular formula C17H22O3 B1259222 2-Polyprenyl-6-methoxy-1,4-benzoquinone](/img/structure/B1259222.png)
2-Polyprenyl-6-methoxy-1,4-benzoquinone
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Overview
Description
2-Polyprenyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
2-Polyprenyl-6-methoxy-1, 4-benzoquinone, also known as verapliquinone a, belongs to the class of organic compounds known as prenylquinones. These are quinones with a structure characterized by the quinone ring substituted by an prenyl side-chain. 2-Polyprenyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-polyprenyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Biosynthesis in Bacteria
2-Polyprenyl-6-methoxy-1,4-benzoquinone plays a significant role in the biosynthesis of isoprenoid quinones and phenols in gram-negative bacteria. Research has shown that these compounds are present in various bacterial species and are involved in the biosynthetic pathways leading to ubiquinones, essential components in bacterial electron transport chains (Whistance, Dillon, & Threlfall, 1969).
Role in Ubiquinone Biosynthesis
In non-photosynthetic gram-negative bacteria, 2-Polyprenyl-6-methoxy-1,4-benzoquinone has been identified as a precursor in the biosynthesis of ubiquinone. Studies indicate that this compound, along with other polyprenylphenols and quinones, are crucial steps in the formation of ubiquinone, a key molecule in cellular respiration (Whistance, Brown, & Threlfall, 1970).
Precursor in Fungi
In fungi like Aspergillus flavus, 2-Polyprenyl-6-methoxy-1,4-benzoquinone serves as a precursor for ubiquinone-10, an essential component in fungal electron transport chains. This highlights its significant role in the biosynthesis of ubiquinone across various organisms (Law, Threlfall, & Whistance, 1970).
Importance in Animals
Research has explored the presence and biosynthesis of 2-Polyprenyl-6-methoxy-1,4-benzoquinone in animals. However, studies have not found evidence of this compound in avian and mammalian tissues, suggesting a distinct biosynthetic pathway for ubiquinones in these organisms (Whistance, Field, & Threlfall, 1971).
Enzymatic Functions in Yeast
In Saccharomyces cerevisiae, 2-Polyprenyl-6-methoxy-1,4-benzoquinone is involved in the C-methylation step in ubiquinone biosynthesis. The COQ5 gene in yeast is critical for this process, highlighting the compound's role in mitochondrial electron transport (Barkovich et al., 1997).
Role in Photosynthetic Bacteria
In photosynthetic bacteria, the orientation of methoxy substituents like those in 2-Polyprenyl-6-methoxy-1,4-benzoquinone influences the function of ubiquinone as a redox cofactor, demonstrating its importance in bioenergetic processes (Wraight et al., 2008).
properties
Product Name |
2-Polyprenyl-6-methoxy-1,4-benzoquinone |
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Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8+ |
InChI Key |
CNUQZHQKEQFDPU-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
synonyms |
verapliquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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